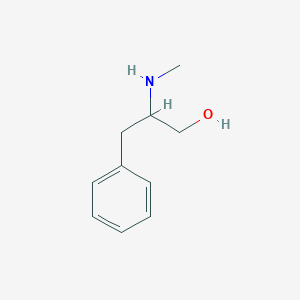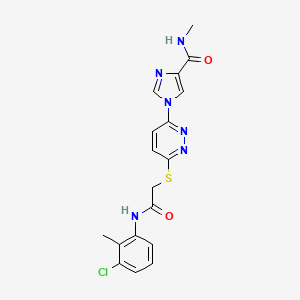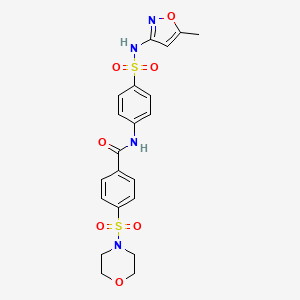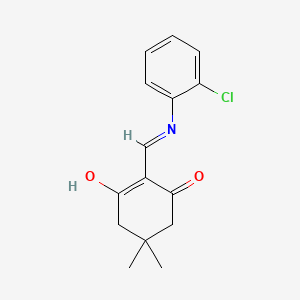![molecular formula C19H13Cl2F3N4O B2498421 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone CAS No. 883044-91-5](/img/structure/B2498421.png)
1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, so buckle up. It is synthesized by coupling 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one with 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone. This compound combines the interesting properties of its two constituent pyridine rings, making it an intriguing subject for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a condensation reaction where 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one is reacted with 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone under specific conditions. Typical reaction conditions include:
Solvent: : Typically, anhydrous ethanol or methanol
Catalysts: : Acid catalysts like hydrochloric acid or sulfuric acid
Temperature: : Reactions usually occur between 70-90°C
Time: : The reaction may take several hours to complete
Industrial Production Methods
On an industrial scale, this compound can be produced in batch reactors with controlled temperature and pressure conditions. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone undergoes several types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions to form more complex structures.
Reduction: : Reduction reactions can alter the pyridyl rings' electronic properties.
Substitution: : Various nucleophiles can substitute the chlorine atoms in the compound.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, dichromates
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride
Substitution Reagents: : Alkyl halides, amines
Major Products Formed
The major products depend on the reaction conditions, but oxidation typically forms more aromatic compounds, while reduction reactions yield more simplified derivatives.
科学研究应用
This compound has diverse applications across various fields:
Chemistry
It serves as a starting material for synthesizing more complex molecules and functionalized pyridine derivatives.
Biology
The biological activity of this compound is studied for its potential use as an enzyme inhibitor or receptor modulator.
Medicine
It is explored for its potential as an anticancer agent, antimicrobial agent, or anti-inflammatory compound.
Industry
In industrial applications, it is used in the development of advanced materials and specialty chemicals.
作用机制
The compound exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to receptors or enzymes, altering their activity:
Molecular Targets: : Enzymes involved in oxidative stress, cellular receptors linked to inflammation
Pathways: : Inhibition of enzyme activity, modulation of signaling pathways
相似化合物的比较
When compared to other pyridine derivatives, 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone stands out due to its unique combination of dichloro- and trifluoromethyl-pyridyl groups, which confer distinct chemical properties.
Similar Compounds
3,5-Dichloropyridine
4-Trifluoromethylpyridine
Pyridyl hydrazones
属性
IUPAC Name |
N-[(E)-1-[4-(3,5-dichloropyridin-4-yl)oxyphenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O/c1-11(27-28-17-8-13(6-7-26-17)19(22,23)24)12-2-4-14(5-3-12)29-18-15(20)9-25-10-16(18)21/h2-10H,1H3,(H,26,28)/b27-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZOUREDDMJQG-LUOAPIJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)OC3=C(C=NC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CC(=C1)C(F)(F)F)/C2=CC=C(C=C2)OC3=C(C=NC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)


![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)
![ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)
![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)

![1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2498360.png)
![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)
